molecular formula C15H12ClN3O2 B7478809 N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B7478809
M. Wt: 301.73 g/mol
InChI Key: GKLKITXOVUZKQT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been widely studied in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production and biosynthesis in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.

Mechanism of Action

N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide targets two key enzymes in the TCA cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide disrupts the TCA cycle, leading to a decrease in ATP production and an increase in oxidative stress in cancer cells. This, in turn, leads to cell death and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by disrupting the TCA cycle. N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical settings, providing a wealth of data on its anticancer properties. However, N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has some limitations as well. It has a short half-life, which may limit its efficacy in vivo. It also has poor solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide research. One area of interest is the development of novel formulations of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide that improve its solubility and bioavailability. Another area of interest is the evaluation of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in combination with other anticancer agents, such as immunotherapy and targeted therapy. Additionally, the identification of biomarkers that predict response to N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide may help in patient selection and personalized therapy. Overall, N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide holds great promise as a novel anticancer agent that targets the TCA cycle in cancer cells.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves the condensation reaction of 2-chloronicotinic acid with N-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in the presence of a catalyst. The reaction yields N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide as a white solid, which is then purified by recrystallization. The synthesis method has been optimized to obtain high yields and purity of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.

Scientific Research Applications

N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, which is upregulated in cancer cells to meet their high energy demands. N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been evaluated in various cancer types, including pancreatic, lung, ovarian, and hematologic malignancies. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-11-5-6-13(17-7-11)18-14(20)9-19-8-10-3-1-2-4-12(10)15(19)21/h1-7H,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLKITXOVUZKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide

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